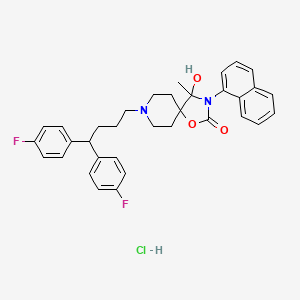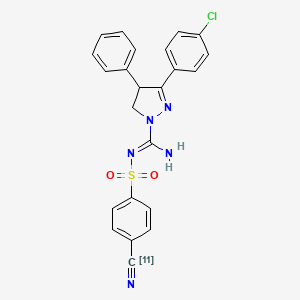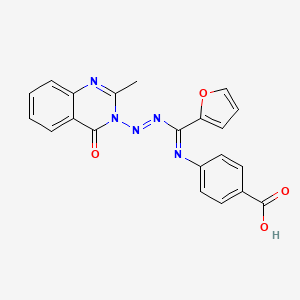
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amine group at the 4-position and a 2-methoxyphenyl group at the 3-position, along with a hydrochloride salt form. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride can be achieved through a multi-step process. One common method involves the condensation of 3-(2-methoxyphenyl)hydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to amination at the 4-position using ammonia or an amine source under suitable reaction conditions. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring efficient production while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazol-4-amine: Lacks the 2-methoxyphenyl group, resulting in different chemical and biological properties.
3-(2-Methoxyphenyl)-1H-pyrazole: Lacks the amine group at the 4-position, affecting its reactivity and applications.
1-Methyl-1H-pyrazol-4-amine: Contains a methyl group instead of the 2-methoxyphenyl group, leading to variations in its properties.
Uniqueness
1H-Pyrazol-4-amine, 3-(2-methoxyphenyl)-, monohydrochloride is unique due to the presence of both the 2-methoxyphenyl group and the amine group at specific positions on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91857-44-2 |
|---|---|
Molekularformel |
C10H12ClN3O |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
5-(2-methoxyphenyl)-1H-pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-7(9)10-8(11)6-12-13-10;/h2-6H,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
CUOYEBZMCROECT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(C=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















